
beta-L-galactose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-galactose 1-phosphate: is a compound with the chemical formula C6H13O9P . It is a derivative of L-galactose, where a phosphate group is attached to the first carbon atom of the sugar molecule. This compound plays a significant role in various biological processes, particularly in the metabolism of galactose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-L-galactose 1-phosphate can be synthesized through enzymatic methods. One common approach involves the use of galactokinase , an enzyme that catalyzes the phosphorylation of L-galactose to produce this compound . The reaction typically requires ATP as a phosphate donor and occurs under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce galactokinase, which then converts L-galactose to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-L-galactose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce galactonic acid derivatives.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Galactonic acid derivatives.
Reduction: Sugar alcohols such as galactitol.
Substitution: Various alkylated galactose derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-L-galactose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Medicine: Research on this compound contributes to understanding and developing treatments for metabolic diseases.
Industry: It is used in the production of bioactive compounds and as a substrate in enzymatic assays.
Wirkmechanismus
Beta-L-galactose 1-phosphate exerts its effects primarily through its role in the Leloir pathway , a metabolic pathway for the conversion of galactose to glucose-1-phosphate . The key enzyme involved is galactokinase , which phosphorylates L-galactose to form this compound. This compound then undergoes further enzymatic reactions to produce glucose-1-phosphate, which can enter glycolysis or glycogenesis pathways.
Vergleich Mit ähnlichen Verbindungen
Beta-D-galactose 1-phosphate: An enantiomer of beta-L-galactose 1-phosphate with similar chemical properties but different biological roles.
Alpha-L-galactose 1-phosphate: Another isomer with the phosphate group in the alpha configuration.
Galactose: The parent sugar molecule without the phosphate group.
Uniqueness: this compound is unique due to its specific configuration and role in the Leloir pathway. Its ability to be phosphorylated by galactokinase and participate in galactose metabolism distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C6H13O9P |
|---|---|
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |
InChI-Schlüssel |
HXXFSFRBOHSIMQ-SXUWKVJYSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


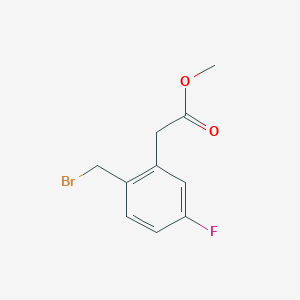

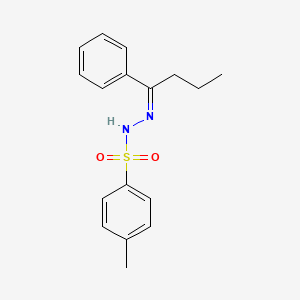
![1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
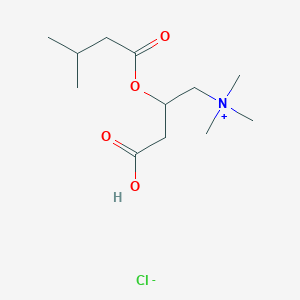
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
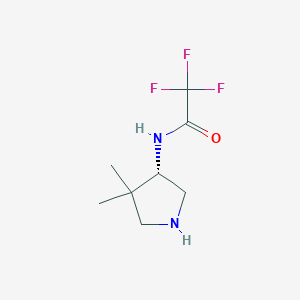
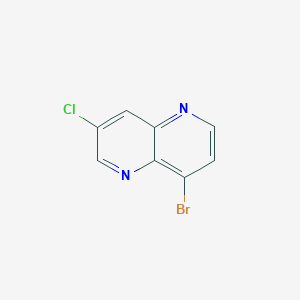
![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)

